
Tributyl-(methyl-phenyl-amino)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl-(methyl-phenyl-amino)phosphanium is an organophosphorus compound with the molecular formula C19H35NP. This compound belongs to the class of phosphonium salts, which are known for their unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tributyl-(methyl-phenyl-amino)phosphanium typically involves the reaction of tributylphosphine with a methyl-phenyl-amino compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of Tributylphosphine: Tributylphosphine is synthesized by reacting triphenylphosphine with butyl lithium in an inert solvent such as tetrahydrofuran (THF).
Reaction with Methyl-Phenyl-Amino Compound: The tributylphosphine is then reacted with a methyl-phenyl-amino compound in the presence of a suitable catalyst, such as palladium or platinum, to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl-(methyl-phenyl-amino)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can convert the compound into phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonium compounds.
Applications De Recherche Scientifique
Tributyl-(methyl-phenyl-amino)phosphanium has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of tributyl-(methyl-phenyl-amino)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributylphosphine: A simpler phosphine compound with similar reactivity but lacking the methyl-phenyl-amino group.
Triphenylphosphine: Another phosphine compound with different substituents, used in similar applications.
Tetrabutylphosphonium Salts: Phosphonium salts with different alkyl groups, used in ionic liquids and other applications.
Uniqueness
Tributyl-(methyl-phenyl-amino)phosphanium is unique due to the presence of the methyl-phenyl-amino group, which imparts specific properties and reactivity. This makes it suitable for specialized applications in catalysis, drug delivery, and materials science.
Propriétés
Formule moléculaire |
C19H35INP |
|---|---|
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
tributyl-(N-methylanilino)phosphanium;iodide |
InChI |
InChI=1S/C19H35NP.HI/c1-5-8-16-21(17-9-6-2,18-10-7-3)20(4)19-14-12-11-13-15-19;/h11-15H,5-10,16-18H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
WXQIJOYRYVBOFW-UHFFFAOYSA-M |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)N(C)C1=CC=CC=C1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




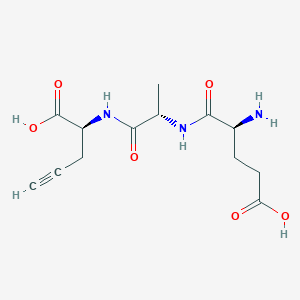
![Heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octadecanoic acid](/img/structure/B13778379.png)

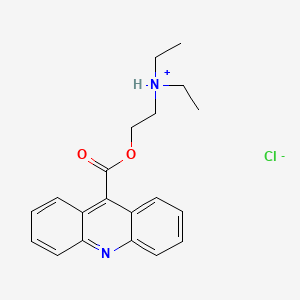
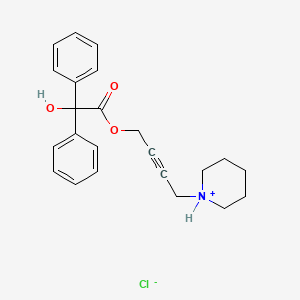
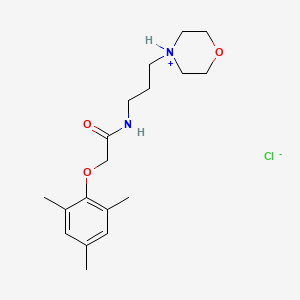

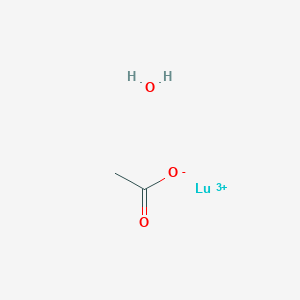
![Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate](/img/structure/B13778416.png)
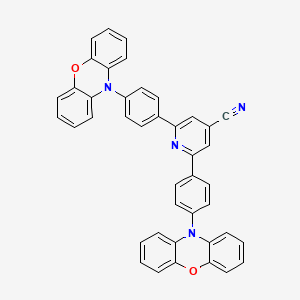
![3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13778421.png)

